molecular formula C50H64N8O14 B12765619 (E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole CAS No. 95894-16-9

(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole

Cat. No.: B12765619
CAS No.: 95894-16-9
M. Wt: 1001.1 g/mol
InChI Key: RWHVEXYYFXAURP-VQYXCCSOSA-N
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Description

(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole is a complex organic compound that features a combination of multiple functional groups, including a benzimidazole core, a diazepane ring, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Diazepane Ring: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with the benzimidazole core.

    Attachment of the Alkyne Group: The alkyne group can be introduced through Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the alkyne group.

    Reduction: Reduction reactions can target the diazepane ring and the alkyne group, converting them to more saturated forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole core and the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction of the diazepane ring can produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to the presence of the diazepane ring.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties, leveraging the conjugated system of the benzimidazole core and the alkyne group.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can interact with nucleic acids and proteins, while the diazepane ring can modulate neurotransmitter receptors. The alkyne group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Ethopabate: Contains a benzimidazole core but lacks the diazepane ring and alkyne group.

Uniqueness

The uniqueness of (E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the diazepane ring and the alkyne group distinguishes it from simpler benzimidazole derivatives, providing additional sites for chemical modification and biological interaction.

Properties

CAS No.

95894-16-9

Molecular Formula

C50H64N8O14

Molecular Weight

1001.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole

InChI

InChI=1S/2C19H26N4O.3C4H4O4/c2*1-3-14-24-15-13-23-18-8-5-4-7-17(18)20-19(23)16-22-10-6-9-21(2)11-12-22;3*5-3(6)1-2-4(7)8/h2*1,4-5,7-8H,6,9-16H2,2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

RWHVEXYYFXAURP-VQYXCCSOSA-N

Isomeric SMILES

CN1CCN(CCC1)CC2=NC3=CC=CC=C3N2CCOCC#C.CN1CCN(CCC1)CC2=NC3=CC=CC=C3N2CCOCC#C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC#C.CN1CCCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC#C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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